2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs, including a bromo group, a methoxy group, a thiophene ring, an indoline ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and indoline rings would contribute to the compound’s aromaticity, while the bromo, methoxy, and amide groups would likely influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, though not directly studied, can be related to similar compounds where efficient synthesis techniques have been developed. For instance, Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis method for a related compound, which could provide insights into potential synthesis approaches for the compound (Hirokawa, Horikawa, & Kato, 2000).
Chemical Reactions : The reactions of related brominated compounds with other chemicals, such as 4-methoxythiobenzamide and thiourea, have been explored. Kammel et al. (2015) reported on the diverse reactions that can occur under mildly basic conditions, which might be relevant for understanding the reactivity of the compound (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Molecular Interactions and Derivatives : The compound's potential interactions and the synthesis of its derivatives can be inferred from studies on similar compounds. For example, Pişkin, Canpolat, and Öztürk (2020) investigated new derivatives of a similar compound, highlighting its applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Potential Applications in Biomedical Research
Bioactive Properties : The related compound 5-bromo-N-[1-(ethyl-2-pyrrolidinyl)methyl]benzamide was found to exhibit potent antidopaminergic properties, indicating potential applications in neurological research or drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Pharmacokinetics and Metabolism : While specific studies on the metabolism of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide are not available, research on similar compounds, such as Bromopride, can provide insights into potential metabolic pathways and pharmacokinetic properties (Grassi, Passetti, & Trebbi, 1978).
Ligand Design for Receptor Studies : The compound’s structure suggests potential applications in designing ligands for receptor studies. Mertens et al. (1994) demonstrated the radioiodination of similar compounds for receptor binding studies, indicating a possible research application for the compound (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-27-15-6-7-17(22)16(12-15)20(25)23-14-5-4-13-8-9-24(18(13)11-14)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBRPTWLBVGUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.